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Compound of Interest

Compound Name: 1233B

Cat. No.: B1663916 Get Quote

This document provides detailed protocols for the routine culture and maintenance of the

hypothetical mammalian cell line 1233B. It is intended for researchers, scientists, and drug

development professionals. The following procedures cover media preparation, cell thawing,

routine culture, cryopreservation, and cell quantification.

Cell Line Characteristics
Characteristic Description

Cell Type Adherent

Morphology Epithelial-like

Doubling Time Approximately 24-36 hours

Biosafety Level BSL-2

Media and Reagents
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Component
Recommended
Formulation

Storage Temperature

Basal Medium
Dulbecco's Modified Eagle

Medium (DMEM)
2-8°C

Serum Fetal Bovine Serum (FBS) -20°C

Antibiotic Penicillin-Streptomycin -20°C

Dissociation Reagent Trypsin-EDTA (0.25%) 2-8°C

Cryopreservation Medium
90% FBS, 10% Dimethyl

Sulfoxide (DMSO)
-20°C

Experimental Protocols
Preparation of Complete Growth Medium
A complete growth medium is essential for the health and proliferation of the 1233B cell line.

Materials:

DMEM basal medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

Sterile bottles and pipettes

Protocol:

Aseptically add 50 mL of heat-inactivated FBS to a 500 mL bottle of DMEM basal medium.

This results in a final FBS concentration of 10%.

Aseptically add 5 mL of Penicillin-Streptomycin solution to the medium. This results in a final

concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.

Mix the components by gently inverting the bottle several times.
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Label the bottle with the contents and date of preparation.

Store the complete growth medium at 2-8°C, protected from light.

Thawing of Cryopreserved Cells
Proper thawing of cryopreserved cells is critical to ensure high viability.[1]

Materials:

Cryovial of 1233B cells from liquid nitrogen storage

Complete growth medium, pre-warmed to 37°C

Sterile 15 mL conical tube

Water bath at 37°C

70% ethanol for disinfection

T-75 cell culture flask

Protocol:

Prepare a T-75 flask with 15 mL of pre-warmed complete growth medium.

Retrieve the cryovial of 1233B cells from liquid nitrogen storage.

Immediately immerse the lower half of the vial in a 37°C water bath for about 1 to 2 minutes

until only a small ice crystal remains.[1]

Disinfect the outside of the vial with 70% ethanol.

Aseptically transfer the thawed cell suspension into a sterile 15 mL conical tube containing 9

mL of pre-warmed complete growth medium.

Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

Aspirate the supernatant, which contains residual DMSO.
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Resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.

Transfer the cell suspension to the prepared T-75 flask.

Gently rock the flask to ensure even distribution of the cells.

Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[1][2]

The following day, remove the spent medium and replace it with fresh, pre-warmed complete

growth medium to remove any remaining DMSO.

Routine Cell Culture and Subculturing
Subculturing, or passaging, is necessary to maintain cells in a logarithmic growth phase.

Passage 1233B cells when they reach approximately 80-90% confluence.

Materials:

Confluent T-75 flask of 1233B cells

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA (0.25%), pre-warmed to 37°C

Complete growth medium, pre-warmed to 37°C

New T-75 cell culture flasks

Sterile pipettes

Protocol:

Aspirate the spent medium from the confluent T-75 flask.

Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum that

may inhibit trypsin activity. Aspirate the PBS.

Add 3-5 mL of pre-warmed Trypsin-EDTA to the flask, ensuring the entire cell monolayer is

covered.
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Incubate the flask at 37°C for 3-5 minutes, or until the cells detach. Monitor the cells under a

microscope; they should appear rounded and detached.

Add 7-10 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

Gently pipette the cell suspension up and down several times to create a single-cell

suspension.

Transfer the desired volume of the cell suspension to new T-75 flasks containing pre-warmed

complete growth medium. A split ratio of 1:3 to 1:6 is recommended.

Incubate the new flasks at 37°C in a humidified atmosphere with 5% CO2.

Cryopreservation of Cells
Creating cell banks is crucial for safeguarding against contamination and genetic drift.[2]

Materials:

T-75 flask of 1233B cells at 70-80% confluence

Cryopreservation medium (90% FBS, 10% DMSO), chilled

Sterile cryovials

Sterile 15 mL conical tube

Protocol:

Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.

Determine the cell concentration and viability using a hemocytometer or automated cell

counter.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in chilled cryopreservation medium at

a concentration of 1-2 x 10^6 viable cells/mL.
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Aliquot 1 mL of the cell suspension into each cryovial.

Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24

hours. This allows for a slow freezing rate of approximately -1°C per minute.[1]

Transfer the cryovials to a liquid nitrogen freezer for long-term storage.

Cell Counting using a Hemocytometer
Accurate cell counting is essential for consistent experimental results.[3]

Materials:

Cell suspension

Trypan blue solution (0.4%)

Hemocytometer with coverslip

Microscope

Pipettes and tips

Protocol:

In a microcentrifuge tube, mix 20 µL of the single-cell suspension with 20 µL of 0.4% trypan

blue solution. This gives a dilution factor of 2.

Incubate the mixture at room temperature for 1-2 minutes.

Clean the hemocytometer and coverslip with 70% ethanol and wipe dry.

Place the coverslip over the counting chamber.

Load 10 µL of the cell-trypan blue mixture into one of the hemocytometer's counting

chambers.

Using a microscope at 10x magnification, count the number of viable (clear) and non-viable

(blue) cells in the four large corner squares of the grid.
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Calculate the cell concentration and viability using the following formulas:

Cell Concentration (cells/mL) = (Average number of viable cells per large square) x

Dilution factor x 10^4

Viability (%) = (Number of viable cells / Total number of cells) x 100
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Caption: General experimental workflow for 1233B cell culture.
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Caption: A simplified representation of the MAPK/ERK signaling pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1663916?utm_src=pdf-body
https://www.benchchem.com/product/b1663916?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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